molecular formula C16H15N3O2S B5097778 N'-[(4-methylphenyl)carbamothioyl]-N-phenyloxamide

N'-[(4-methylphenyl)carbamothioyl]-N-phenyloxamide

Cat. No.: B5097778
M. Wt: 313.4 g/mol
InChI Key: CJOJXOLYMZMGRA-UHFFFAOYSA-N
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Description

N’-[(4-methylphenyl)carbamothioyl]-N-phenyloxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a carbamothioyl group attached to a phenyl ring, which is further connected to an oxamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-methylphenyl)carbamothioyl]-N-phenyloxamide typically involves the reaction of 4-methylphenyl isothiocyanate with N-phenyl oxamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

4-methylphenyl isothiocyanate+N-phenyl oxamideN’-[(4-methylphenyl)carbamothioyl]-N-phenyloxamide\text{4-methylphenyl isothiocyanate} + \text{N-phenyl oxamide} \rightarrow \text{N'-[(4-methylphenyl)carbamothioyl]-N-phenyloxamide} 4-methylphenyl isothiocyanate+N-phenyl oxamide→N’-[(4-methylphenyl)carbamothioyl]-N-phenyloxamide

Industrial Production Methods

While specific industrial production methods for N’-[(4-methylphenyl)carbamothioyl]-N-phenyloxamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methylphenyl)carbamothioyl]-N-phenyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

N’-[(4-methylphenyl)carbamothioyl]-N-phenyloxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(4-methylphenyl)carbamothioyl]-N-phenyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the oxamide moiety may facilitate binding to specific receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide
  • N-[(4-methylphenyl)carbamothioyl]-N’-phenylurea
  • N-[(4-methylphenyl)carbamothioyl]-N’-phenylthiourea

Uniqueness

N’-[(4-methylphenyl)carbamothioyl]-N-phenyloxamide is unique due to the presence of both carbamothioyl and oxamide functional groups. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The specific arrangement of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-[(4-methylphenyl)carbamothioyl]-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11-7-9-13(10-8-11)18-16(22)19-15(21)14(20)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOJXOLYMZMGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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